(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole ring, a sulfamoyl group, and a tert-butyl-substituted benzamide moiety
Mechanism of Action
Allyl Group
The allyl group in this compound could potentially undergo reactions with various enzymes in the body, leading to the formation of different metabolites .
Sulfamoyl Group
Sulfamoyl groups are often found in drugs used to treat hypertension and edema, as they can inhibit carbonic anhydrase, an enzyme that plays a key role in regulating pH and fluid balance in the body .
Benzothiazole Group
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic effects .
tert-Butyl Group
The tert-butyl group is a bulky group that can influence the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzo[d]thiazole derivative with sulfamoyl chloride in the presence of a base such as triethylamine.
Allylation: The allyl group is added via a nucleophilic substitution reaction using an allyl halide.
Formation of the Benzamide Moiety: The final step involves coupling the intermediate with 4-(tert-butyl)benzoyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the sulfamoyl group or the benzo[d]thiazole ring, potentially yielding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzamide moiety or the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for hydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Amines, thiols, or reduced benzo[d]thiazole derivatives.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfamoyl groups. It may also serve as a scaffold for the design of enzyme inhibitors or activators.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in materials science.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide: Similar structure but with a methyl group instead of a tert-butyl group.
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide: Contains a chlorine atom instead of a tert-butyl group.
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide: Features an ethoxy group in place of the tert-butyl group.
Uniqueness
The uniqueness of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and membrane permeability. The sulfamoyl group provides strong binding interactions with biological targets, while the benzo[d]thiazole ring offers a rigid and planar structure that can intercalate with DNA or interact with proteins.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
4-tert-butyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-5-12-24-17-11-10-16(29(22,26)27)13-18(17)28-20(24)23-19(25)14-6-8-15(9-7-14)21(2,3)4/h5-11,13H,1,12H2,2-4H3,(H2,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMCMABLFFMEAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.